molecular formula C16H12FN7O B15023258 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15023258
M. Wt: 337.31 g/mol
InChI Key: HPTJZPORKAROIC-UHFFFAOYSA-N
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Description

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine moiety, and it also contains a fluorophenyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12FN7O/c17-12-4-2-11(3-5-12)9-23-10-13(8-19-23)20-15(25)14-21-16-18-6-1-7-24(16)22-14/h1-8,10H,9H2,(H,20,25)

InChI Key

HPTJZPORKAROIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)F)N=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Introduction of the fluorophenyl group: This step involves the alkylation of the pyrazole ring with a 4-fluorobenzyl halide.

    Formation of the triazolopyrimidine moiety: This is typically done through a cyclization reaction involving a suitable precursor such as an aminopyrimidine derivative.

    Final coupling: The final step involves coupling the pyrazole and triazolopyrimidine moieties under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the modulation of signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds such as:

The uniqueness of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural features that allow it to interact with multiple biological targets, making it a versatile compound for various scientific research applications.

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